

3,4-Dichlorophenylhydrazine hydrochloride molecular structure and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,4-Dichlorophenylhydrazine hydrochloride

Cat. No.: B011135

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An In-Depth Technical Guide to **3,4-Dichlorophenylhydrazine Hydrochloride**: Structure, Properties, Synthesis, and Applications

Introduction

3,4-Dichlorophenylhydrazine hydrochloride is a substituted aromatic hydrazine derivative of significant interest in synthetic organic chemistry. As a stable, crystalline solid, it serves as a crucial building block and intermediate in the production of a wide array of high-value chemical entities. Its utility is primarily anchored in the reactivity of the hydrazine moiety, which allows for the construction of complex heterocyclic systems. This guide provides a comprehensive technical overview of its molecular structure, physicochemical properties, synthesis, and key applications, with a focus on the mechanistic rationale behind its use, tailored for researchers and professionals in drug development and chemical synthesis.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular architecture and physical characteristics of **3,4-Dichlorophenylhydrazine hydrochloride** is fundamental to its effective application in research and development.

Chemical Identity

The compound is systematically identified by several names and registry numbers, ensuring unambiguous recognition in chemical literature and databases.

Identifier	Value
Common Name	3,4-Dichlorophenylhydrazine hydrochloride
Synonyms	(3,4-dichlorophenyl)hydrazine monohydrochloride; 1-(3,4-Dichlorophenyl)hydrazine hydrochloride[1]
CAS Number	19763-90-7[1][2]
EC Number	243-278-0[2]
Molecular Formula	C ₆ H ₇ Cl ₂ N ₂ or C ₆ H ₆ Cl ₂ N ₂ ·HCl[1][2][3][4]
InChI Key	WIKZRYSGQPZTMM-UHFFFAOYSA-N[3]

Molecular Formula and Structure

The molecular formula of **3,4-Dichlorophenylhydrazine hydrochloride** is C₆H₆Cl₂N₂·HCl.[2][4] The structure consists of a benzene ring substituted with two chlorine atoms at the 3- and 4-positions and a hydrazine group (-NHNH₂) at the 1-position. The hydrochloride salt is formed by the protonation of the terminal nitrogen atom of the hydrazine group, which enhances the compound's stability and handling characteristics.

Caption: Molecular Structure of **3,4-Dichlorophenylhydrazine hydrochloride**.

Physicochemical Properties

The physical and chemical properties determine the compound's behavior in various solvents and reaction conditions.

Property	Value	Source(s)
Molecular Weight	213.49 g/mol	[1][4]
Appearance	White to off-white or pink crystalline solid/powder	[1][2][5]
Melting Point	~230 °C (with decomposition)	[1]
Solubility	Soluble in water; moderately soluble in ethanol and DMF	[2]

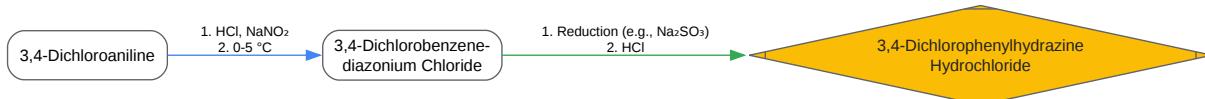
Part 2: Synthesis and Mechanistic Insights

The synthesis of **3,4-Dichlorophenylhydrazine hydrochloride** is a well-established multi-step process starting from 3,4-dichloroaniline. Understanding the rationale behind each step is crucial for optimizing yield and purity.

Synthetic Pathway Overview

The primary synthetic route involves two key transformations:

- **Diazotization:** Conversion of the primary aromatic amine (3,4-dichloroaniline) into a diazonium salt using nitrous acid.
- **Reduction:** Reduction of the resulting diazonium salt to the corresponding hydrazine derivative, followed by isolation as the hydrochloride salt.[2][5]



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Caption: General workflow for the synthesis of 3,4-Dichlorophenylhydrazine HCl.

Detailed Experimental Protocol

The following protocol is a representative procedure adapted from established methods for synthesizing phenylhydrazines.[5][6]

Step 1: Diazotization of 3,4-Dichloroaniline

- In a three-necked flask equipped with a mechanical stirrer and a thermometer, add 3,4-dichloroaniline (1.0 eq) to concentrated hydrochloric acid (e.g., 3-4 volumes).
- Add water (e.g., 1-2 volumes) and stir the mixture. Heat gently if necessary to form a fine slurry, then cool the mixture in an ice-salt bath to 0-5 °C.[5]
- In a separate beaker, prepare a solution of sodium nitrite (1.1 eq) in water. Cool this solution to 0-5 °C.
- Add the cold sodium nitrite solution dropwise to the aniline slurry, maintaining the temperature below 5 °C. The formation of the diazonium salt is typically indicated by a color change.

Step 2: Reduction of the Diazonium Salt

- In a separate, larger flask, prepare a solution of a suitable reducing agent, such as sodium sulfite or sodium bisulfite, in water and cool it to 5-10 °C.[7]
- Slowly add the previously prepared cold diazonium salt solution to the reducing agent solution. The temperature should be carefully controlled during this exothermic addition.
- Once the addition is complete, allow the reaction mixture to stir and slowly warm to room temperature, then heat gently (e.g., 60-70 °C) for several hours until the reaction is complete.[6]

Step 3: Isolation and Purification

- Make the solution acidic by adding concentrated hydrochloric acid.[6]
- Cool the mixture in an ice bath to induce crystallization of the **3,4-Dichlorophenylhydrazine hydrochloride**.
- Collect the crude product by filtration and wash it with cold, dilute hydrochloric acid.

- For purification, recrystallize the solid from hot water. The purified product is then filtered and dried under vacuum to yield a white to off-white crystalline solid.[5]

Mechanistic Considerations & Experimental Rationale

- Causality in Diazotization: The use of low temperatures (0-5 °C) is critical because aromatic diazonium salts are thermally unstable. Above this temperature range, they can decompose, leading to the formation of phenols and other byproducts, which significantly reduces the yield and purity of the desired product. Hydrochloric acid serves both as a solvent for the aniline salt and as the source of protons for the in-situ generation of nitrous acid (HNO₂) from sodium nitrite.
- Trustworthiness of the Reduction Step: The choice of a mild reducing agent like sodium sulfite is deliberate. Harsher reducing agents could potentially cleave the N-N bond or reduce the aromatic chloro-substituents. The mechanism involves the nucleophilic attack of the sulfite ion on the diazonium salt, followed by hydrolysis and reduction to form the hydrazine.
- Authoritative Grounding in Isolation: The final product is isolated as a hydrochloride salt. This is a standard practice for hydrazines as the salt form is generally more crystalline, less susceptible to aerial oxidation, and easier to handle and store compared to the free base, which is often an oily liquid.[6]

Part 3: Key Applications in Chemical Synthesis

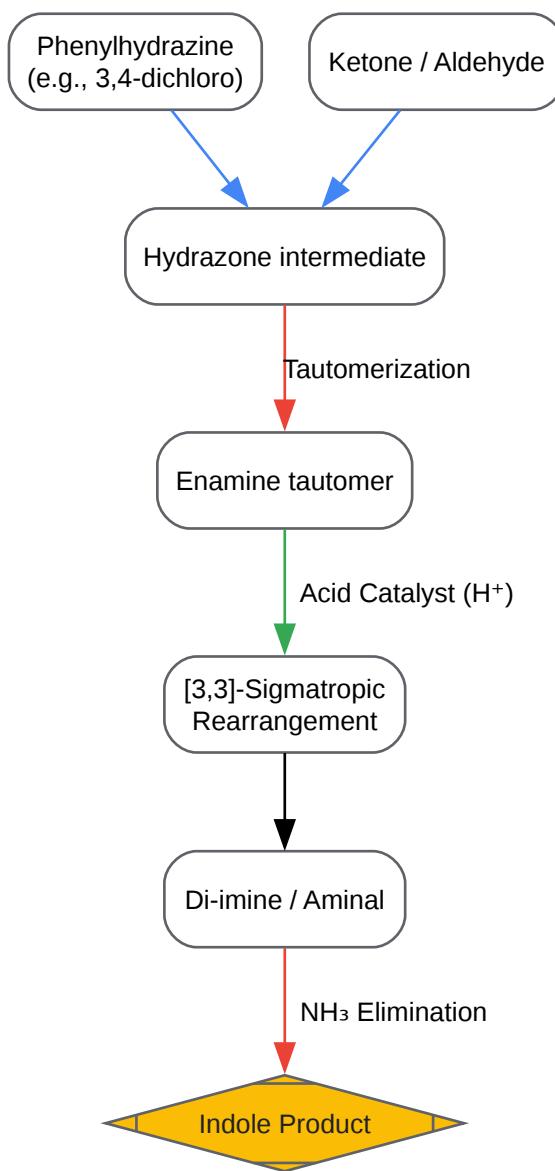
3,4-Dichlorophenylhydrazine hydrochloride is a versatile reagent, primarily used as a precursor for heterocyclic compounds.[2]

Synthesis of Pyrazoles and Triazoles

The compound is a key intermediate in the pharmaceutical industry for synthesizing pyrazole and triazole derivatives. These heterocyclic scaffolds are present in numerous drugs with anti-inflammatory, antiviral, and antifungal properties.[2] The reaction typically involves the condensation of the hydrazine with a 1,3-dicarbonyl compound or a related synthon.

Fischer Indole Synthesis

Substituted phenylhydrazines are the quintessential starting materials for the Fischer indole synthesis, a powerful reaction for constructing the indole ring system found in many natural products and pharmaceuticals.^[7] Although less common for this specific isomer, the reaction involves the acid-catalyzed rearrangement of an enamine formed from the condensation of the hydrazine with a ketone or aldehyde.



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Caption: Key stages of the Fischer Indole Synthesis.

Agrochemical and Dye Industries

Beyond pharmaceuticals, this intermediate is used in the synthesis of agrochemicals such as fungicides and insecticides.[8][9] It is also employed in the production of certain dyes and pigments, where the chromophoric system is developed from the hydrazine precursor.[2]

Part 4: Safety, Handling, and Storage

Due to its hazardous nature, strict safety protocols must be followed when handling **3,4-Dichlorophenylhydrazine hydrochloride**.

Hazard Profile

The compound is classified as hazardous under the Globally Harmonized System (GHS).[10]

- Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[10]
- Skin Corrosion/Irritation: Causes skin irritation.[1][10]
- Eye Damage/Irritation: Causes serious eye irritation.[1][10]
- Specific Target Organ Toxicity: May cause respiratory irritation.[10]

Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[11][12]
- Personal Protective Equipment: Wear appropriate PPE, including nitrile gloves, chemical safety goggles or a face shield, and a lab coat.[13] Avoid breathing dust by using a suitable respirator if ventilation is inadequate.[11]

Storage and Stability

- Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated place.[1][13] For long-term stability, storage under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2–8 °C) is recommended.[1]
- Incompatibilities: Keep away from strong oxidizing agents.

Conclusion

3,4-Dichlorophenylhydrazine hydrochloride is a foundational reagent in modern organic synthesis. Its defined molecular structure and predictable reactivity make it an indispensable intermediate for constructing valuable heterocyclic compounds used in the pharmaceutical, agrochemical, and materials science sectors. A comprehensive understanding of its synthesis, properties, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in a professional research and development setting.

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- To cite this document: BenchChem. [3,4-Dichlorophenylhydrazine hydrochloride molecular structure and formula]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b011135#3-4-dichlorophenylhydrazine-hydrochloride-molecular-structure-and-formula>]

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